

# Comprehensive Guide to Gossypetin

## Purification: Protocols, Analytical Methods, and Applications

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### Compound Focus: Gossypetin

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## Introduction to Gossypetin and Its Pharmacological Significance

**Gossypetin** (3,5,7,8,3',4'-hexahydroxyflavone) is an important flavonoid compound predominantly found in the blooms and calyx of *Hibiscus sabdariffa* (roselle) and other *Hibiscus* species [1] [2]. This **hexahydroxyflavone** derivative has attracted significant scientific interest due to its diverse pharmacological activities, including **potent antioxidant**, anti-inflammatory, anti-microbial, anti-atherosclerotic, and anti-mutagenic properties [2]. Recent studies have demonstrated that **gossypetin** exhibits **proliferation-suppressing activities** in human osteosarcoma cell lines by inducing apoptosis through enhanced caspase-3 activity and increased Bax expression, indicating involvement of the intrinsic pathway of apoptosis [3]. Additionally, **gossypetin** has shown significant potential as a **novel modulator of inflammatory cytokines**, particularly in reducing autocrine production of proinflammatory cytokines such as IL-6, IL-1 $\beta$ , and IL-12p70 [3].

The **structural basis** for **gossypetin's** biological activity stems from its unique hydroxylation pattern, particularly the presence of hydroxyl groups at the C-8 position, which distinguishes it from other flavonoids like quercetin [2]. Quantum chemical investigations based on density functional theory have revealed that **gossypetin** exhibits exceptional **free radical scavenging capabilities** and metal chelating abilities, primarily

due to the presence of multiple hydroxyl groups in its molecular structure [2]. These properties make **gossypetin** a promising candidate for pharmaceutical development and nutraceutical applications. However, the **efficient purification** of **gossypetin** from plant materials remains a critical challenge that must be addressed to facilitate further research and potential commercial applications.

## Extraction Methodologies for Gossypetin

### Conventional Extraction Techniques

The extraction of **gossypetin** from plant material typically begins with **proper preparation** of the source material. The flowers, calyces, or other plant parts containing **gossypetin** should be thoroughly dried at 40°C in a hot air oven for approximately 24 hours, followed by grinding into a fine powder using a grinder machine with particle sizes ideally ranging between 40-60 mesh [4]. For initial extraction, **hydroethanolic solvents** have proven effective for flavonoid extraction. A common approach involves using 50-70% ethanol in water, with a solid-to-liquid ratio of 1:30, and extraction at temperatures of 60-80°C for 2-3 hours with two repeated extractions [5]. The **maceration process** typically requires 72 hours with continuous shaking at room temperature, after which the extracts are filtered through Whatman filter paper and concentrated using a rotary vacuum evaporator at 40°C to obtain a crude extract [6].

Following initial extraction, **fractionation procedures** are often employed to enrich flavonoid content. The concentrated crude extract is dissolved in water and sequentially partitioned with solvents of increasing polarity, beginning with hexane, followed by chloroform, ethyl acetate, and finally n-butanol [6]. This sequential fractionation allows for the selective isolation of **gossypetin** and other flavonoids into specific fractions based on their polarity, with the ethyl acetate fraction typically containing the highest concentration of flavonoids [6]. Throughout the extraction process, it is crucial to minimize **exposure to light and oxygen** to prevent degradation of **gossypetin**, as flavonoids are generally labile and susceptible to chemical structure degradation during purification [1].

### Modern Extraction Optimization

Recent advances in extraction technologies have introduced several **non-conventional methods** that offer significant improvements in extraction efficiency, reduction in extraction time, lower solvent consumption, and preservation of thermolabile compounds like **gossypetin** [4]. Among these, **Pressure-Enhanced Solid-Liquid Extraction (PSE)** has emerged as a particularly promising technique. PSE operates at pressures between 100-600 MPa with temperatures ranging from 20-60°C, which is ideal for extracting thermolabile compounds without degradation [4]. Optimization of PSE using **Response Surface Methodology (RSM)** has identified ideal parameters for flavonoid extraction: ethanol concentration of 67.7%, temperature of 67.6°C, solid-to-liquid ratio of 1:30, and extraction time of 3 hours with two repeated extractions [5].

Other innovative techniques include **ultrasonic-assisted extraction**, which utilizes cavitation forces to disrupt plant cells and enhance mass transfer, and **microwave-assisted extraction**, which employs electromagnetic radiation to rapidly heat the solvent and plant matrix [4]. Additionally, **supercritical fluid extraction** using CO<sub>2</sub> as a solvent has shown promise for flavonoid extraction, particularly when modified with polar co-solvents like ethanol or methanol to increase solubility of polar flavonoids [4]. These **advanced extraction methods** not only improve yield but also reduce the environmental impact of extraction processes through decreased solvent consumption and energy requirements.

Table 1: Optimization Parameters for **Gossypetin** Extraction Techniques

Extraction Method	Optimal Solvent	Temperature (°C)	Time	Solid-to-Liquid Ratio	Pressure
Maceration	50-70% Ethanol	25 (Room Temperature)	72 hours	1:30	Atmospheric
Heat Reflux	67.7% Ethanol	67.6	3 hours (×2 extractions)	1:30	Atmospheric
PSE	50-70% Ethanol	20-60	15-45 minutes	1:10-1:30	100-600 MPa
Ultrasonic	50-70% Ethanol	40-60	30-60 minutes	1:30	Atmospheric
Microwave	50-70% Ethanol	60-80	5-15 minutes	1:30	Atmospheric

# Chromatographic Purification of Gossypetin

## Column Chromatography Fundamentals

**Column chromatography** serves as a cornerstone technique for the purification of **gossypetin** from crude plant extracts. This separation method is based on the principle where a **mixture of analytes** is applied to the top of a column packed with a stationary phase, and as the mobile phase passes through the column, the individual components move at different rates based on their differential affinity for both the stationary and mobile phases [7]. The separation efficiency in column chromatography depends on several critical factors: the **dimensions of the column**, particle size of the adsorbent, nature of the solvent, temperature of the column, and applied pressure [7]. For **gossypetin** purification, the most commonly employed forms of column chromatography include **adsorption chromatography**, partition chromatography, ion exchange chromatography, and gel chromatography [7].

The **stationary phase selection** is crucial for successful **gossypetin** purification. For flavonoid purification, silica gel (60-120 mesh or 100-200 mesh) is frequently used as the stationary phase due to its excellent separation properties and high capacity [7]. The preparation of the column can be achieved through either **dry packing** or **wet packing** methods, with the latter generally considered superior for achieving uniform packing density [7]. In the wet packing technique, a slurry of the adsorbent is prepared with the initial mobile phase and poured into the column carefully to avoid air bubble formation [7]. A glass wool or cotton wool plug is typically placed at the bottom of the column before packing, and after packing, a paper disc is often placed on top to prevent disturbance of the stationary phase during sample introduction or mobile phase addition [7].

## Detailed Purification Protocol

The purification of **gossypetin** using column chromatography follows a **systematic approach** to ensure optimal separation and purity. The following step-by-step protocol has been adapted from established column chromatography methods for flavonoid purification:

- **Column Preparation:** Pack a glass column (dimensions: 60 cm length × 5 cm diameter) with silica gel (100-200 mesh) using the wet packing method. The stationary phase height should be approximately 45-50 cm [7].

- **Sample Loading:** Dissolve the crude **gossypetin** extract (approximately 2-3 g) in a minimal quantity of the initial mobile phase (typically a low-polarity solvent). Carefully apply the sample solution to the top of the column without disturbing the stationary phase surface [7].
- **Elution Technique:** Employ a **gradient elution strategy** to effectively separate **gossypetin** from other flavonoids and impurities. Begin with less polar solvents and gradually increase polarity [7]. A typical elution sequence might include:
  - Start with 100% chloroform (5 column volumes)
  - Transition to chloroform:ethyl acetate (70:30, v/v) (5 column volumes)
  - Change to ethyl acetate:methanol (90:10, v/v) (5 column volumes)
  - Final elution with ethyl acetate:methanol:water (70:25:5, v/v/v) (10 column volumes)
- **Fraction Collection:** Collect eluate in small fractions (10-15 mL each) using a **fraction collector** [7]. Monitor fractions by thin-layer chromatography (TLC) using silica gel plates with fluorescent indicator. A suitable mobile phase for TLC analysis is ethyl acetate:formic acid:glacial acetic acid:water (100:11:11:27, v/v/v/v). **Gossypetin** can be visualized under UV light (254 nm and 365 nm) and by spraying with natural product/polyethylene glycol reagent [8].
- **Fraction Pooling and Concentration:** Combine fractions containing pure **gossypetin** as confirmed by TLC and evaporate under reduced pressure at 40°C to obtain purified **gossypetin**.

Table 2: Column Chromatography Stationary and Mobile Phases for **Gossypetin** Purification

Stationary Phase	Particle Size	Mobile Phase System	Elution Mode	Target Fractions
Silica Gel	60-120 mesh	Chloroform → Chloroform:Ethyl Acetate (70:30) → Ethyl Acetate:Methanol (90:10) → Ethyl Acetate:Methanol:Water (70:25:5)	Gradient	50-70% Ethyl Acetate in Chloroform
Sephadex LH-20	25-100 µm	Methanol:Water (50:50 → 70:30 → 85:15 → 100:0)	Gradient	70-85% Methanol
Polyamide	50-160 µm	Water → Water:Methanol (90:10 → 70:30 → 50:50 → 30:70 → 100% Methanol)	Gradient	50-70% Methanol
Diaion HP-20	250-850 µm	Water → Water:Methanol (90:10 → 70:30 → 50:50 → 30:70 → 100% Methanol)	Gradient	50-70% Methanol
C18 Reverse Phase	40-63 µm	Water:MeOH (95:5) → Water:MeOH (70:30) → Water:MeOH (50:50) → Water:MeOH (30:70) → 100% MeOH	Gradient	30-50% Methanol

## Advanced Purification and Scaling

### Purification Using Macroporous Resin

For larger-scale purification of **gossypetin**, **macroporous resins** offer significant advantages in terms of loading capacity, selectivity, and cost-effectiveness. The purification process using macroporous resins involves several optimized steps [5]:

- **Resin Selection:** HPD100 macroporous resin has demonstrated excellent adsorption and desorption characteristics for flavonoids based on comparative studies of six different resins [5].
- **Adsorption Conditions:** The crude **gossypetin** extract is dissolved at a concentration of 40 mg/mL and loaded onto the resin column at a flow rate of 3 bed volumes (BV) per hour. The optimal loading volume is 7 BV [5].
- **Washing Step:** After sample loading, the column is washed with 3-5 BV of deionized water to remove impurities and sugars.
- **Elution Conditions:** **Gossypetin** is eluted using 80% ethanol as the eluent with a volume of 4 BV. The eluate is collected and concentrated under reduced pressure at 40°C [5].
- **Regeneration:** The resin can be regenerated by washing with 3-4 BV of 95% ethanol followed by 3-4 BV of deionized water, making it ready for subsequent use.

This **macroporous resin approach** typically yields **gossypetin** with a purity of  $128.30 \pm 4.64$  mg/g (approximately 12.8%) from saffron floral residues, suggesting its potential application for **gossypetin** purification from other plant sources [5]. The process is characterized by its **high efficiency**, cost-effectiveness, and scalability for industrial applications.

### Final Purification Steps

Following the initial column chromatography or macroporous resin purification, additional **purification techniques** are often required to achieve higher purity levels suitable for pharmaceutical applications:

- **Crystallization:** The partially purified **gossypetin** fractions are combined and concentrated to a small volume. Crystallization is induced by slow addition of a suitable anti-solvent such as n-hexane or petroleum ether with continuous stirring. The **crystallization process** is best performed at 4°C for 12-24 hours to allow for complete crystal formation [1].
- **Preparative HPLC:** For the highest purity requirements, preparative HPLC can be employed as a final purification step. The conditions typically involve a C18 column (250 × 21.2 mm, 5 μm) with a

mobile phase of methanol:water:acetic acid (100:150:5, v/v/v) at a flow rate of 10 mL/min and detection at 370 nm [8].

- **Lyophilization:** The purified **gossypetin** can be freeze-dried to obtain a stable powder form. The **lyophilization process** helps maintain the structural integrity and biological activity of **gossypetin** during long-term storage [1].

Throughout the purification process, **quality control measures** should be implemented, including regular TLC monitoring, HPLC analysis, and spectroscopic verification to ensure the identity and purity of **gossypetin** at each stage.

## Analytical Methods and Quantification

### HPLC Analysis of Gossypetin

**High-Performance Liquid Chromatography (HPLC)** represents the gold standard for the quantification and purity assessment of **gossypetin** in purified samples. A validated HPLC method for **gossypetin** analysis should be developed and optimized for **specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ)** [8]. The following optimized conditions have been adapted from validated methods for flavonoid analysis:

- **Column:** C18 zorbax column (150 mm × 4.6 mm, 5 μm) or equivalent reverse-phase column [8]
- **Mobile Phase:** Binary system consisting of:
  - Solvent A: 100% methanol
  - Solvent B: methanol:water:acetic acid (100:150:5, v/v/v) [8]
- **Gradient Program:**
  - 0 min: 0% A, 100% B
  - 4 min: 0% A, 100% B
  - 15 min: 0% A, 100% B
- **Flow Rate:** 1.3 mL/min
- **Column Temperature:** 30°C
- **Injection Volume:** 20 μL
- **Detection:** UV-Vis or DAD detector at 370 nm
- **Run Time:** 15-20 minutes

For **method validation**, the calibration curve should exhibit good linearity with a correlation coefficient ( $R^2$ ) of at least 0.990 over an appropriate concentration range [8]. The LOD and LOQ for **gossypetin** can be

determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. The **precision and accuracy** of the method should be evaluated through intra-day and inter-day variations, with relative standard deviation (RSD) values preferably less than 2% [8]. Recovery studies should demonstrate accuracy in the range of 96-100.8% for **gossypetin** [8].

## Antioxidant Activity Assessment

The **antioxidant potential** of purified **gossypetin** can be evaluated using multiple in vitro assays to comprehensively assess its free radical scavenging capabilities:

- **DPPH Assay:** The 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay is widely employed to evaluate antioxidant activity. Prepare a 0.1 mM DPPH solution in methanol and mix with various concentrations of **gossypetin** (10-100 µg/mL) [6]. After incubation in the dark for 30 minutes, measure the absorbance at 517 nm. Calculate the percentage inhibition using the formula:

$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

where  $A_{\text{control}}$  is the absorbance of the DPPH solution without sample and  $A_{\text{sample}}$  is the absorbance with **gossypetin** [6].

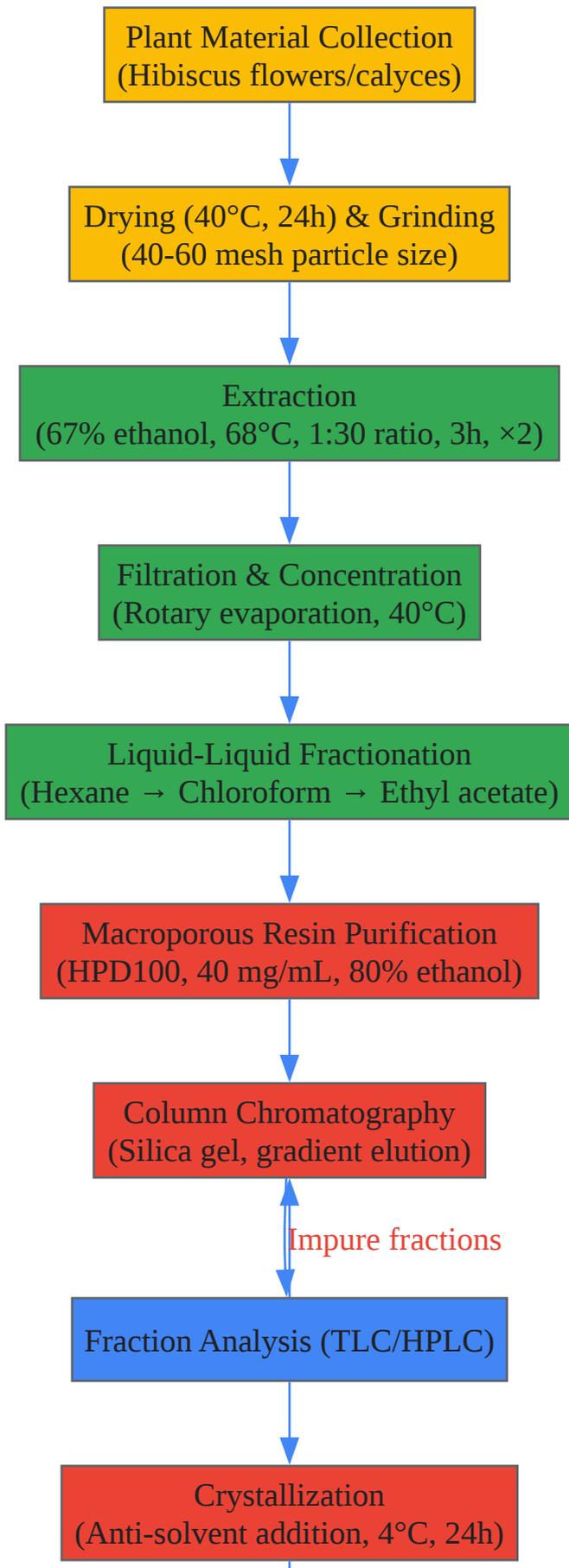
- **ABTS Assay:** The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay provides another measure of antioxidant capacity. Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate and allow it to stand in the dark for 12-16 hours before use [4]. Dilute the ABTS solution to an absorbance of  $0.70 \pm 0.02$  at 734 nm and mix with **gossypetin** samples. Measure the decrease in absorbance after 6 minutes of reaction [4].
- **FRAP Assay:** The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of **gossypetin** to reduce ferric ions. Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  (20 mM) in a ratio of 10:1:1 [4]. Mix the FRAP reagent with **gossypetin** samples and measure the absorbance at 593 nm after 30 minutes of incubation.

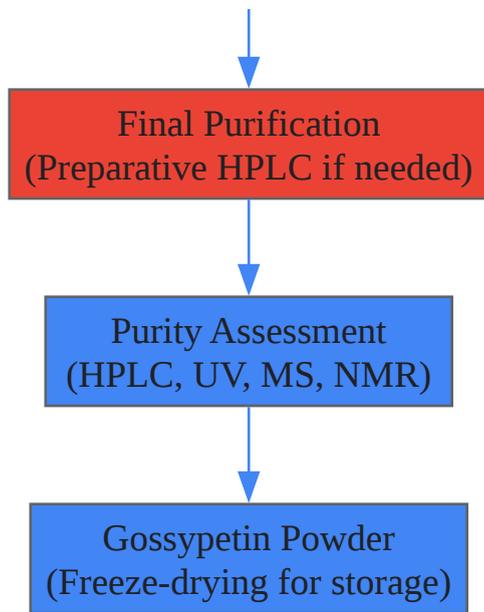
The **strong antioxidant activity** of **gossypetin** has been demonstrated through these assays, with its potency attributed to the presence of multiple hydroxyl groups in its molecular structure that can directly neutralize free radicals [2] [4].

## Technical Protocols and Standard Operating Procedures

### Detailed Extraction and Purification Workflow

The following **comprehensive protocol** integrates the most effective methods for **gossypetin** extraction and purification:





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*Diagram 1: Complete **Gossypetin** Purification Workflow. This flowchart illustrates the integrated process from plant material to purified **gossypetin**, including quality control checkpoints.*

## Column Chromatography Standard Operating Procedure

**Objective:** To purify **gossypetin** from crude plant extracts using column chromatography.

### Materials and Equipment:

- Glass chromatography column (60 cm × 5 cm)
- Silica gel (100-200 mesh) for stationary phase
- Solvents: chloroform, ethyl acetate, methanol, water (HPLC grade)
- TLC plates (silica gel 60 F<sub>244</sub>)
- Fraction collector
- Rotary evaporator

### Procedure:

- **Column Preparation:**
  - Use the wet packing method to prepare the column. Create a slurry of silica gel (100 g) in the initial mobile phase (chloroform).

- Pour the slurry into the column carefully to avoid air bubbles. Allow the silica to settle and drain excess solvent until the solvent level is just above the silica bed.
  - Place a circular filter paper on top of the silica bed to prevent disturbance during sample loading.
- **Sample Preparation and Loading:**
    - Dissolve 2-3 g of crude **gossypetin** extract in 10-15 mL of the initial mobile phase.
    - Carefully apply the sample solution to the top of the column using a pipette, ensuring minimal disturbance to the silica bed.
    - Open the column stopcock to allow the sample to enter the silica gel.
- **Elution:**
    - Begin elution with the following gradient sequence:
      - 500 mL of chloroform (100%)
      - 500 mL of chloroform:ethyl acetate (70:30, v/v)
      - 500 mL of ethyl acetate:methanol (90:10, v/v)
      - 500 mL of ethyl acetate:methanol:water (70:25:5, v/v/v)
    - Maintain a flow rate of approximately 3-5 mL/min.
- **Fraction Collection:**
    - Collect eluate in 15 mL fractions using a fraction collector.
    - Monitor fractions by TLC using ethyl acetate:formic acid:glacial acetic acid:water (100:11:11:27, v/v/v/v) as the mobile phase.
    - Visualize spots under UV light (254 nm and 365 nm) and by spraying with natural product/polyethylene glycol reagent.
- **Fraction Pooling and Concentration:**
    - Combine fractions containing pure **gossypetin** as confirmed by TLC.
    - Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.
    - Weigh the purified **gossypetin** and calculate the percentage yield.

### Quality Control:

- Analyze the purity of the final product by HPLC using the method described in Section 5.1.
- Confirm the identity of **gossypetin** by spectroscopic methods (UV, MS, NMR).

## Troubleshooting and Technical Notes

## Common Challenges and Solutions

During the purification of **gossypetin**, several challenges may arise that can affect yield and purity. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for **Gossypetin** Purification

Problem	Potential Causes	Recommended Solutions
<b>Low Extraction Yield</b>	Inadequate solvent penetration, incorrect particle size, suboptimal temperature	Reduce particle size to 40-60 mesh, increase extraction temperature to 68°C, perform multiple extractions (2-3 times) [5]
<b>Poor Separation in Column</b>	Improper column packing, incorrect solvent gradient, overloading of sample	Ensure uniform column packing using wet method, optimize solvent gradient, reduce sample load (1-2% of stationary phase weight) [7]
<b>Tailing of Gossypetin Peak</b>	Strong adsorption to stationary phase, acidic functional groups	Add small amounts of acid (0.1-1% acetic acid or formic acid) to mobile phase to suppress ionization [8]
<b>Co-elution with Impurities</b>	Insufficient selectivity of mobile phase, similar polarity compounds	Use finer stationary phase (200-400 mesh), slow down gradient elution, use alternative stationary phases (polyamide, Sephadex LH-20) [7]
<b>Degradation of Gossypetin</b>	Exposure to light, oxygen, or high temperatures	Perform procedures under dim light, use nitrogen atmosphere during concentration, maintain temperature below 40°C during solvent evaporation [1]
<b>Low Recovery from Column</b>	Strong binding to stationary phase	Use more polar elution solvents (methanol:water with 0.1% acid), consider alternative stationary phases with different selectivity [7]

## Storage and Stability Considerations

Proper **storage conditions** are critical for maintaining the stability and biological activity of purified **gossypetin**. The compound should be stored in **amber glass vials** or clear vials wrapped in aluminum foil to protect from light exposure [1]. The storage temperature should be maintained at -20°C or lower for long-term preservation [1]. For intermediate-term storage (weeks to months), **gossypetin** solutions can be kept at 4°C, but **antioxidant protection** may be necessary for highly purified samples [1].

**Gossypetin** demonstrates relatively good stability compared to other natural flavonoids due to the presence of multiple hydroxyl groups in its structure, which stabilize the molecule and prevent interaction with other substances [1]. However, the compound is **hygroscopic** and must be protected from moisture during storage [1]. Additionally, **gossypetin** is incompatible with strong oxidizers, and appropriate precautions should be taken to avoid such contacts [1]. For quantitative analyses, stock solutions should be prepared fresh weekly, and working solutions should be prepared daily to ensure accuracy and reproducibility [8].

## Applications in Drug Development and Research

The **purified gossypetin** obtained through the described protocols has numerous applications in pharmaceutical research and drug development. Recent studies have demonstrated that **gossypetin** exhibits **significant antiproliferative activity** against various human cancer cell lines, particularly osteosarcoma, by inducing apoptosis through the intrinsic pathway [3]. The compound has shown potential as a **novel MKK3 and MKK6 inhibitor** that suppresses esophageal cancer growth in vitro and in vivo [2]. Furthermore, **gossypetin's** potent **anti-inflammatory properties** make it a promising candidate for development as a therapeutic agent for inflammatory conditions [3].

In addition to its direct therapeutic applications, **gossypetin** serves as a valuable **research tool** for studying molecular mechanisms of flavonoid action. Its well-characterized chemical structure and diverse biological activities make it an excellent candidate for **structure-activity relationship studies** [2]. The compound's **metal chelating properties** and free radical scavenging capabilities have been extensively investigated through computational and experimental studies, providing insights into the molecular basis of flavonoid antioxidant activity [2]. These fundamental studies contribute to the broader understanding of flavonoid biology and facilitate the rational design of novel flavonoid-based therapeutics.

The purification protocols described in this document enable researchers to obtain **gossypetin** of sufficient purity and quantity for these diverse applications, supporting ongoing efforts to explore the full therapeutic

potential of this promising natural compound.

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